molecular formula C15H19FN6 B2834065 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380141-56-8

4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2834065
CAS No.: 2380141-56-8
M. Wt: 302.357
InChI Key: RLVJWQFEHNUUAX-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoro-6-chloropyrimidine with ethyl bromide to form 4-ethyl-5-fluoro-6-chloropyrimidine. This intermediate is then reacted with 4-(5-methylpyrimidin-4-yl)piperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6/c1-3-12-13(16)15(20-10-18-12)22-6-4-21(5-7-22)14-11(2)8-17-9-19-14/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVJWQFEHNUUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC=C3C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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